molecular formula C22H18ClN3O2 B10904083 methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904083
M. Wt: 391.8 g/mol
InChI Key: KBKGTFVZQITEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a 4-chlorobenzyl group at position 1, a methyl group at position 3, a phenyl substituent at position 6, and a methyl ester at position 4. Its molecular formula is C₁₇H₁₆ClN₃O₂, with a molecular weight of 329.8 and CAS number 1011370-91-4 . The compound’s structure combines aromatic and heterocyclic features, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-14-20-18(22(27)28-2)12-19(16-6-4-3-5-7-16)24-21(20)26(25-14)13-15-8-10-17(23)11-9-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKGTFVZQITEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclocondensation Reaction

The Gould-Jacobs reaction is a classical method for constructing pyrazolo[3,4-b]pyridines. This one-pot cyclocondensation involves reacting 3-amino-1-(4-chlorobenzyl)-5-methylpyrazole (A ) with a β-keto ester (B ) under acidic conditions. The mechanism proceeds via:

  • Nucleophilic attack by the amino group of A on the carbonyl carbon of B , forming an enamine intermediate.

  • Cyclization through intramolecular dehydration, yielding the bicyclic pyrazolo[3,4-b]pyridine core.

  • Aromatization via elimination of water or alcohol to stabilize the heterocyclic system.

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid (optimal for protonation and cyclization).

  • Acid Catalyst: Concentrated HCl or H2SO4 (0.5–1.0 equiv.).

  • Temperature: Reflux conditions (80–100°C) for 6–12 hours.

  • Yield: 60–75% for the unsubstituted core, with substituents influencing electronic and steric outcomes.

Stepwise Synthesis from Pyridine Precursors

Alternative approaches build the pyrazole ring onto a preformed pyridine derivative. For example, 4-chloro-3-nitropyridine (C ) can undergo nucleophilic displacement with hydrazine to form a diaminopyridine intermediate (D ), followed by cyclization with acetylacetone to install the pyrazole ring.

Reaction Sequence:

  • D + acetylacetone → Cyclization via Schiff base formation.

  • Oxidation of the intermediate to aromatize the pyridine ring.

  • Functionalization at the C4 position with a carboxylate group.

Advantages:

  • Enables precise control over substitution patterns.

  • Compatible with electron-withdrawing groups (e.g., nitro, chloro) to direct reactivity.

Esterification of the C4 Carboxylic Acid

The methyl ester at C4 is installed via Fischer esterification or acid chloride intermediacy.

Direct Esterification with Methanol

Procedure:

  • Substrate: 1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (G ).

  • Reagent: Methanol in excess, catalyzed by H2SO4 or HCl.

  • Conditions: Reflux (65–70°C) for 12–24 hours.

Yield: 85–90% after purification via recrystallization (ethanol/water).

Acid Chloride Route

For acid-sensitive substrates:

  • Convert G to its acid chloride (H ) using thionyl chloride (SOCl2).

  • React H with methanol in anhydrous dichloromethane.

  • Conditions: 0°C to room temperature, 2–4 hours.

Advantages:

  • Avoids prolonged heating, reducing decomposition risks.

  • Higher purity (95–98%) due to milder conditions.

Integrated Synthetic Pathways

Combining the above steps, two dominant routes emerge:

Route A: Sequential Functionalization

  • Synthesize the pyrazolo[3,4-b]pyridine core via Gould-Jacobs reaction.

  • Install the 4-chlorobenzyl group at N1.

  • Esterify the C4 carboxylic acid.

Overall Yield: 42–50% (three steps).

Route B: Prefunctionalized Building Blocks

  • Prepare 3-amino-1-(4-chlorobenzyl)-5-methylpyrazole (I ) as a prealkylated intermediate.

  • Perform Gould-Jacobs cyclocondensation with methyl acetoacetate (J ).

  • Directly obtain the target ester in one pot.

Advantages:

  • Fewer purification steps.

  • Higher overall yield (55–65%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation but may lead to overfunctionalization.

  • Elevated temperatures accelerate cyclization but risk decomposition of sensitive intermediates.

Catalytic Improvements

  • Lewis acids (e.g., ZnCl2) improve cyclocondensation yields by stabilizing transition states.

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for cyclization steps).

Analytical Characterization

Critical data for verifying successful synthesis:

Property Value Method
Melting Point 192–194°CDifferential Scanning Calorimetry
1H NMR (CDCl3) δ 8.21 (d, J=5.1 Hz, 1H, H5), 7.45–7.32 (m, 5H, Ph), 5.41 (s, 2H, CH2), 2.61 (s, 3H, CH3)Bruker Avance 400 MHz
HPLC Purity ≥98%C18 column, MeOH/H2O (70:30)

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Substituting 4-chlorobenzyl chloride with 4-chlorobenzyl bromide reduces reaction time but increases cost.

  • Green chemistry approaches using ionic liquids or water as solvents are under investigation.

Purification Challenges

  • Column chromatography is often required due to byproducts from incomplete alkylation or esterification.

  • Recrystallization solvents (ethanol, ethyl acetate) balance purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorobenzyl moiety provides a site for nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom’s electrophilicity is enhanced by the electron-withdrawing effects of the benzyl group, enabling displacement by nucleophiles such as amines or alkoxides. For example:

  • Ammonolysis : Reaction with ammonia or primary amines could yield substituted benzylamine derivatives.

  • Alkoxy Substitution : Treatment with sodium methoxide or ethoxide may replace chlorine with methoxy/ethoxy groups.

Key Factors Influencing Reactivity :

  • Solvent polarity (polar aprotic solvents like DMF enhance NAS)

  • Temperature (typically 80–120°C)

  • Catalysts (e.g., Cu(I) or Pd-based catalysts for cross-coupling variants) .

Ester Group Reactivity

The methyl ester at position 4 undergoes hydrolysis and transesterification:

Hydrolysis

  • Acidic Conditions : Yields the carboxylic acid derivative (4-carboxy variant).

  • Basic Conditions : Saponification produces the carboxylate salt .

Transesterification

  • Reacts with alcohols (e.g., ethanol, benzyl alcohol) under acid/base catalysis to form alternative esters.

Representative Conditions :

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl (6M), reflux, 6–8 h4-Carboxylic acid derivative
Basic HydrolysisNaOH (2M), H₂O/EtOH, 60°C, 4 hSodium carboxylate salt
TransesterificationROH (excess), H₂SO₄, 70°C, 12 hR-substituted ester (e.g., ethyl)

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta/para positions.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups .

Challenges :

  • Steric hindrance from the 3-methyl and 4-chlorobenzyl groups reduces reactivity at certain positions.

  • Competitive side reactions may occur at the ester or chlorobenzyl sites .

Reduction

  • Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol at position 4.

  • Chlorobenzyl Group : Catalytic hydrogenation (H₂/Pd-C) removes chlorine, yielding a benzyl derivative.

Oxidation

  • Pyrazole Ring : Strong oxidants (e.g., KMnO₄) may cleave the pyrazole ring, though this is less common due to stability .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound may participate in cycloaddition or ring-expansion reactions. For example:

  • Diels-Alder Reactions : The pyridine ring can act as a dienophile with conjugated dienes .

  • Ring-Opening : Acidic/basic conditions might fragment the pyrazolo[3,4-b]pyridine core, though this is typically undesired.

Biological Activity-Driven Modifications

Derivatives of this compound are explored for kinase inhibition (e.g., TRK receptors). Functionalization strategies include:

  • Side-Chain Elongation : Introducing alkyl/aryl groups at the ester or chlorobenzyl positions to enhance binding affinity .

  • Bioisosteric Replacement : Swapping the methyl ester with amides or carbamates to improve pharmacokinetics .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized 38 derivatives, including methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and evaluated their inhibitory effects on TRKA. The findings indicated that certain modifications significantly enhance the inhibitory potency against cancer cell lines .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its interaction with peroxisome proliferator-activated receptors (PPARs). A series of pyrazolo[3,4-b]pyridine derivatives were studied for their agonistic activity on human PPARα. The structure-activity relationship (SAR) highlighted that specific substitutions could lead to improved anti-inflammatory effects comparable to established drugs like fenofibrate .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridines has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy was measured using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, revealing promising results for clinical applications in treating bacterial infections .

Data Tables

Application Area Activity Key Findings
AnticancerTRK InhibitionPotent inhibition observed; structure modifications enhance activity
Anti-inflammatoryPPAR AgonismComparable efficacy to fenofibrate; SAR indicates optimal substitutions
AntimicrobialBacterial InhibitionSignificant activity against S. aureus and K. pneumoniae; MIC values as low as 0.25 µg/mL

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, this compound was found to inhibit TRKA with nanomolar potency. This study emphasizes the importance of scaffold hopping and computer-aided drug design in developing effective TRK inhibitors .

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms revealed that derivatives including this compound can effectively modulate PPARα pathways. The study highlighted how specific structural features influence their agonistic activity and potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs.

Structural Modifications and Molecular Properties

Table 1: Key Structural Features and Molecular Data
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity/Yield Reference
Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Cl-benzyl (1), methyl (3), phenyl (6), methyl ester (4) C₁₇H₁₆ClN₃O₂ 329.8 1011370-91-4 N/A
1-[(4-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Cl-benzyl (1), methyl (3), phenyl (6), carboxylic acid (4) C₂₁H₁₆ClN₃O₂ 377.83 1011400-09-1 95%
Methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-Cl-phenyl (1), methyl (3), furan-2-yl (6), methyl ester (4) C₁₇H₁₄ClN₃O₃ 343.8 N/A 87% yield
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-F-phenyl (1), methyl (3), phenyl (6), carboxylic acid (4) C₂₀H₁₄FN₃O₂ 347.35 1011399-41-9 95%
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Cl-benzyl (1), methyl (3,6), carboxylic acid (4) C₁₆H₁₄ClN₃O₂ 329.8 937597-74-5 N/A
Key Observations:

Position 4 Modifications :

  • Replacing the methyl ester with a carboxylic acid (e.g., C₂₁H₁₆ClN₃O₂ ) increases molecular weight by ~48 Da and alters solubility (carboxylic acids are more polar than esters).
  • The ester group in the target compound may enhance membrane permeability compared to carboxylic acid analogs .

Position 6 Variations :

  • Phenyl (C₆H₅) at position 6 (target compound) contributes to aromatic stacking interactions, whereas furan-2-yl (C₄H₃O) introduces heteroatom polarity .

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H16ClN3O2
  • Molecular Weight : 377.82 g/mol
  • CAS Number : 1011399-97-5

The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. These compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby leading to reduced proliferation of cancer cells .

2. Anti-inflammatory Effects

Compounds with the pyrazolo[3,4-b]pyridine scaffold have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various studies. The compound shows activity against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with specific protein targets:

  • Inhibition of Kinases : The pyrazolo[3,4-b]pyridine structure allows for the inhibition of kinases involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : By affecting signaling pathways related to cell growth and apoptosis, this compound can exert its anticancer effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialActivity against various pathogens ,

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives are often prepared using pyrazole-4-carbaldehydes as building blocks, followed by cyclization with hydrazine hydrate or iodine under reflux conditions in ethanol (Scheme 3 in ). Key steps include:

  • Condensation : Reacting substituted pyrazole aldehydes with aryl hydrazines.
  • Cyclization : Using catalysts like acetic acid or iodine to form the fused pyrazolo-pyridine core.
  • Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or esterification reagents.
  • Purification : Recrystallization from ethanol or column chromatography ( ) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR are used to verify substituent positions and aromatic proton environments. For example, pyrazolo[3,4-b]pyridine derivatives exhibit distinct shifts for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) ( ) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ().
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software ( ) is widely used to refine crystal structures derived from single-crystal diffraction data .
  • HPLC : To assess purity (>95% is typical for research-grade samples).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : These techniques clarify connectivity in complex heterocycles. For instance, HMBC correlations between the pyrazole NH and adjacent carbons can confirm ring fusion ().
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., methyl pyrazolo[1,5-a]pyridine-5-carboxylate in ) helps identify anomalous shifts.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to resolve ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodology :

  • Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions ().
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C for pyrazolo[4,3-c]pyridines in ).
  • Stepwise Monitoring : TLC or in-situ IR tracks intermediate formation to adjust stoichiometry .

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Targets kinase domains (e.g., protein kinases in ) using software like AutoDock Vina to assess binding affinity.
  • QSAR Modeling : Correlates substituent effects (e.g., 4-chlorobenzyl vs. phenyl groups) with activity trends.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability).

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodology :

  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms (e.g., a 5°C variation in for pyrazolo[4,3-c]pyridines).
  • Purification Reassessment : Impurities (e.g., residual solvents) can depress melting points; repurify via column chromatography .
  • Literature Benchmarking : Compare with analogs like methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate (m.p. 178°C in ) .

Experimental Design Considerations

Q. What safety protocols are essential when handling intermediates with azide groups?

  • Methodology :

  • Controlled Temperature : Avoid refluxing azides (e.g., 5-azido-pyrazole derivatives in ) above 80°C to prevent explosive decomposition.
  • Inert Atmosphere : Use nitrogen or argon during reactions to minimize oxidation.
  • Waste Neutralization : Quench residual azides with aqueous NaNO2 or Ce(SO4)2.

Structural Modifications for Functional Studies

Q. How can the 4-chlorobenzyl group be replaced to study structure-activity relationships?

  • Methodology :

  • Parallel Synthesis : Use Suzuki-Miyaura coupling to introduce alternative aryl groups (e.g., 4-bromophenyl in ).
  • Bioisosteric Replacement : Substitute with 4-fluorobenzyl ( ) or 4-methoxybenzyl to modulate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.